Nemalite
Description
Properties
IUPAC Name |
magnesium;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHJTEIRLNZDEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(OH)2, H2MgO2 | |
| Record name | magnesium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049662 | |
| Record name | Magnesium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.320 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |
| Record name | Magnesium hydroxide (Mg(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.36 g/mL | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous powder, White, hexagonal crystals, Granules | |
CAS No. |
1317-43-7, 1309-42-8 | |
| Record name | Brucite (Mg(OH)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09104 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium hydroxide (Mg(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium hydroxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
350 °C (decomposes) | |
| Record name | MAGNESIUM HYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Methodological & Application
Application Note & Protocol: A Multi-Modal Approach for the Isolation and Characterization of Nemalite Fibers from Serpentinite Host Rock
Introduction
Nemalite, a fibrous variety of brucite (Mg(OH)₂), is a mineral of significant interest due to its unique physical properties and its common association with serpentinite rocks.[1] Serpentinites are formed through the hydration and metamorphic transformation of ultramafic rocks, primarily composed of serpentine group minerals like chrysotile, lizardite, and antigorite (Mg₃Si₂O₅(OH)₄), along with accessory minerals such as magnetite and other metal oxides.[2][3] The isolation of pure this compound fibers from the complex serpentinite matrix is a critical prerequisite for detailed crystallographic, toxicological, and material science studies.
This guide provides a comprehensive, multi-modal protocol for researchers to effectively isolate and characterize this compound. We move beyond a simple list of steps to explain the causality behind each experimental choice, integrating physical separation methodologies with optional chemical purification techniques. The protocol is designed as a self-validating system, with built-in checkpoints for assessing the purity and integrity of the isolated material.
CRITICAL SAFETY PRECAUTIONS: Handling Asbestiform Minerals
WARNING: this compound is a fibrous mineral, and serpentinite rocks can contain chrysotile asbestos. Inhalation of fine mineral fibers is associated with severe respiratory diseases.[4] All handling of raw and processed materials must be performed with strict adherence to safety protocols for asbestos-containing materials.
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Work Area Containment: All procedures should be conducted within a certified Class II biological safety cabinet or a fume hood with negative air pressure to prevent fiber release.[5][6] The work area should be sealed with plastic sheeting.[6]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a P-100 or N-100 respirator, disposable coveralls, safety goggles, and double-layered nitrile gloves.[7][8]
-
Wet Methods: All crushing, grinding, and transfer steps must be performed using wet methods to minimize dust and fiber aerosolization.[4][8] Materials should be wetted down before and during handling.[8]
-
Waste Disposal: All disposable materials (gloves, coveralls, wipes, etc.) and mineral waste must be double-bagged in 6-millimeter plastic bags, sealed, clearly labeled as "Asbestos Waste," and disposed of according to institutional and federal regulations.[7]
Part 1: Sample Preparation and Preliminary Characterization
The goal of this initial stage is to reduce the particle size of the serpentinite rock to liberate the intergrown this compound fibers while minimizing excessive fiber damage.
Protocol 1: Initial Sample Comminution
-
Initial Crushing: Break large serpentinite rock samples (>5 cm) into smaller fragments (~1 cm) using a jaw crusher. Perform this step under a water mist to suppress dust.
-
Wet Grinding: Transfer the crushed fragments to a planetary ball mill or a large mortar and pestle. Add deionized water to create a thick slurry.
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Grinding Parameters: Grind the material until a significant portion passes through a 100-mesh (<150 µm) sieve. The goal is to liberate mineral grains without excessive pulverization of the this compound fibers.
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Initial Assessment: Analyze a small, dried aliquot of the ground slurry using Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS). This provides a baseline mineralogical composition and visual confirmation of this compound fiber presence.
Part 2: Multi-Stage Physical Separation Protocol
This section details a workflow designed to separate minerals based on their intrinsic physical properties: magnetism, density, and particle morphology. The sequence is designed to remove bulk gangue minerals efficiently.
Protocol 2: Magnetic and Gravitational Separation
-
Magnetic Separation:
-
Prepare a dilute aqueous slurry (~5% w/v) of the ground material from Protocol 1.
-
Pass the slurry through a wet high-intensity magnetic separator (WHIMS) or repeatedly pass a strong neodymium magnet (enclosed in a plastic bag) through the slurry.
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The magnetic fraction will primarily contain magnetite, a common accessory mineral in serpentinites.[9]
-
Validation: Collect and dry the non-magnetic fraction. A PXRD scan should show a significant reduction or absence of magnetite peaks.
-
-
Gravitational Separation:
-
The non-magnetic fraction is then subjected to gravitational separation to remove denser silicate minerals (e.g., residual olivine, pyroxenes).
-
Method A (Shaking Table): Use a laboratory-scale shaking table with a continuous flow of water. The fibrous, lower-density this compound and serpentine will report to the lower-density discharge, while heavier, more equant grains will be separated.
-
Method B (Aqueous Sedimentation): Alternatively, use a settling cylinder (like an Appiani cylinder).[10] Create a suspension, stir vigorously for 5 minutes, and allow it to settle. According to Stokes' Law, larger, denser particles settle faster.[10] Carefully decant the supernatant containing the suspended, finer, and more fibrous particles after specific settling times (determined empirically, e.g., 10-30 minutes). Repeat several times.
-
Validation: SEM-EDS analysis of the heavy fraction should confirm enrichment of non-serpentine silicates, while the light fraction is enriched in fibrous morphologies.
-
Protocol 3: Heavy Liquid Separation (HLS)
This step is highly effective for separating minerals with small density differences, such as this compound (brucite, ρ ≈ 2.4 g/cm³) from serpentine (ρ ≈ 2.55-2.65 g/cm³).
-
Preparation: Use a sodium polytungstate (SPT) solution, a low-toxicity heavy liquid. Prepare a solution with a density of approximately 2.50 g/cm³. The optimized protocol may use a density up to 2.89 g/cm³ to effectively separate amphibole asbestos from lighter minerals.[11]
-
Procedure:
-
Thoroughly dry the light fraction from Protocol 2.
-
Carefully add the dried mineral powder to the SPT solution in a separatory funnel and stir gently to ensure all particles are wetted.
-
Centrifuge the mixture at low speed (~1000 x g) for 20 minutes to accelerate separation.
-
The "float" fraction will be enriched in this compound, while the "sink" fraction will contain the denser serpentine minerals.
-
-
Recovery: Carefully collect the float and sink fractions separately. Wash each fraction multiple times with hot deionized water to completely remove the SPT. Dry the fractions in an oven at 60°C.
-
Validation: PXRD analysis is critical here. The float fraction should show a marked increase in the intensity of brucite (this compound) peaks and a corresponding decrease in serpentine peaks.
Part 3: Selective Chemical Purification Protocol
In cases where physical separation is incomplete, selective acid leaching can be employed to dissolve remaining serpentine minerals, leveraging the different chemical stability of silicates and hydroxides.
Causality: Serpentine minerals can be dissolved by acids, which extract magnesium from their silicate structure.[12][13] Brucite (this compound) is also soluble in acid, but reaction kinetics can be controlled to preferentially dissolve the serpentine.
Protocol 4: Controlled Acid Leaching
-
Reagent Selection: Use a dilute solution of a weak organic acid, such as acetic acid (e.g., 0.5 M), to allow for better control over the dissolution process compared to strong mineral acids.
-
Procedure:
-
In a temperature-controlled reactor, create a slurry of the this compound-enriched fraction from Part 2 in the acetic acid solution. Maintain a low temperature (e.g., 25-40°C) to slow the reaction kinetics.
-
Stir the slurry continuously.
-
Monitor the reaction by taking small aliquots of the solution at regular intervals (e.g., every 15 minutes) and analyzing the magnesium concentration using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). The dissolution rate should plateau as the more reactive serpentine is consumed.
-
-
Termination and Recovery: Once the reaction plateau is reached, immediately filter the slurry. Wash the solid residue (purified this compound) extensively with deionized water until the filtrate is pH neutral. Dry the final product.
-
Validation: The final validation must be performed with PXRD and SEM-EDS. The PXRD pattern should ideally show only peaks corresponding to brucite. SEM imaging should confirm the presence of clean, fibrous morphologies.
Part 4: Final Product Characterization
Comprehensive characterization is essential to confirm the identity, purity, and morphology of the isolated this compound fibers.
| Analytical Technique | Purpose | Expected Results for Pure this compound |
| Powder X-Ray Diffraction (PXRD) | Phase identification and purity assessment.[11] | Dominant diffraction peaks corresponding to the brucite crystal structure. Absence of peaks from serpentine, magnetite, or other silicates. |
| Scanning Electron Microscopy (SEM) | Morphological analysis of fibers.[14] | Observation of distinct, high-aspect-ratio fibrous or lath-like structures.[1] Absence of non-fibrous, platy, or granular particles. |
| Energy Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition analysis.[15] | Spectra showing major peaks for Magnesium (Mg) and Oxygen (O). Minor peaks for Iron (Fe) may be present, consistent with this compound.[1] Absence of Silicon (Si) is critical. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging and crystal structure.[16] | Provides detailed images of individual fibrils, their diameters, and selected area electron diffraction (SAED) patterns to confirm the brucite crystal structure. |
References
-
Asbestos Waste Treatment—An Effective Process to Selectively Recover Gold and Other Nonferrous Metals. (2022). MDPI. [Link]
-
Handling & Disposing Asbestos: Guide to Safe Removal. Mesothelioma Center. [Link]
-
Guide to Handling, Disposing and Recycling Asbestos. (2022). Bern Township. [Link]
-
Separation of short fibers from bulk chrysotile asbestos fiber materials: analysis and physico-chemical characterization. ResearchGate. [Link]
-
Asbestos Handling Laws | Process for Removal & Disposal. Mesothelioma.com. [Link]
-
Safety Precautions and Protocols During Asbestos Removal. (2024). Unknown Source. [Link]
-
Kinetics of the Acid Digestion of Serpentine with Concurrent Grinding. 1. Initial Investigations. ACS Publications. [Link]
-
Heavy Liquid Separation Method for Enhancement of Trace Asbestos Detection. (2024). MDPI. [Link]
-
Essential Health and Safety Protocols for Asbestos Handling and Removal. (2025). Unknown Source. [Link]
- Process of separating asbestos fibres from asbestos-bearing materials.
-
This compound: Mineral information, data and localities. Mindat.org. [Link]
-
Dissolution of natural serpentinite in mineral and organic acids. ResearchGate. [Link]
-
Manufacturing and characterization of Magnéli phase conductive fibres. ResearchGate. [Link]
-
Serpentinization. Wikipedia. [Link]
-
Separation of short fibers from bulk chrysotile asbestos fiber materials: analysis and physico-chemical characterization. Canadian Science Publishing. [Link]
-
Characterization of Fibrous Mordenite: A First Step for the Evaluation of Its Potential Toxicity. (2020). MDPI. [Link]
-
Mineralogical Transformations of Heated Serpentine and Their Impact on Dissolution during Aqueous-Phase Mineral Carbonation Reaction in Flue Gas Conditions. (2021). MDPI. [Link]
-
Physical Properties of Mineral Fibers Depending on the Mineralogical Composition. (2021). MDPI. [Link]
-
A synthesis and meta-analysis of the Fe chemistry of serpentinites and serpentine minerals. The Royal Society Publishing. [Link]
-
Mechanical, Chemical and Microstructural Characterization of Monazite-Coated Silicon Carbide Fibers. NASA Technical Reports Server. [Link]
Sources
- 1. mindat.org [mindat.org]
- 2. Serpentinization - Wikipedia [en.wikipedia.org]
- 3. A synthesis and meta-analysis of the Fe chemistry of serpentinites and serpentine minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asbestos-surveys.org.uk [asbestos-surveys.org.uk]
- 5. Handling & Disposing Asbestos: Guide to Safe Removal [asbestos.com]
- 6. mesothelioma.com [mesothelioma.com]
- 7. berntownship.org [berntownship.org]
- 8. biorestore.org [biorestore.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Laboratory-Scale Nemalite Beneficiation
A Guide for Researchers and Scientists
Welcome to the Technical Support Center for nemalite processing. As Senior Application Scientists, we understand that moving from a raw geological sample to a purified, well-characterized material is a critical, often challenging, step in research and development. This guide is structured to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize the beneficiation of this compound for your specific application.
Section 1: Critical Safety Bulletin: The Asbestos Hazard
Before any work begins, it is imperative to understand the significant health risks associated with this compound-bearing ores. This compound, a fibrous variety of brucite, frequently occurs in geological formations alongside serpentine minerals, including chrysotile, a regulated form of asbestos.
Assumption of Contamination: Always assume your this compound-bearing rock sample is contaminated with asbestos until proven otherwise by accredited analytical techniques (e.g., Polarized Light Microscopy, Transmission Electron Microscopy).
Required Precautions:
-
Respiratory Protection: Use a properly fitted respirator with P100/FFP3 filters when handling raw or crushed ore.
-
Ventilation: All crushing, grinding, and powder handling must be performed in a certified fume hood or a glove box.
-
Wet Processing: Whenever possible, conduct processing steps in a wet or slurry state to minimize dust generation.
-
Waste Disposal: Dispose of all waste materials in accordance with regulations for asbestos-containing materials.
Section 2: Understanding this compound and Its Ore Body
Effective separation begins with understanding the material. This compound is magnesium hydroxide (Mg(OH)₂), but its value and challenges lie in its physical form—acicular or fibrous crystals. It is typically found in serpentinized ultramafic rocks, where the host rock (gangue) is predominantly serpentine (Mg₃Si₂O₅(OH)₄), along with other minerals like magnetite, chromite, and carbonates. The success of your beneficiation process hinges on exploiting the subtle differences in physical and chemical properties between this compound and these gangue minerals.
Data Presentation: Key Mineral Properties for Separation Strategy
| Mineral | Chemical Formula | Mohs Hardness | Specific Gravity | Key Characteristics |
| This compound (Brucite) | Mg(OH)₂ | 2.5 | 2.38 - 2.40 | Fibrous, flexible, low hardness, soluble in acids |
| Chrysotile (Serpentine) | Mg₃Si₂O₅(OH)₄ | 2.5 - 3 | 2.5 - 2.6 | Fibrous, silky luster, often associated with this compound |
| Lizardite/Antigorite (Serpentine) | Mg₃Si₂O₅(OH)₄ | 2.5 - 3.5 | 2.5 - 2.6 | Platy or massive, common host rock |
| Magnetite | Fe₃O₄ | 5.5 - 6.5 | 5.1 - 5.2 | Magnetic, high density, granular |
| Calcite | CaCO₃ | 3 | 2.71 | Reacts with acid, often a vein-filling mineral |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the lab-scale separation and purification of this compound.
Question 1: My final product has low purity, with significant contamination from the host rock. What should I do?
Answer: This is the most common challenge and usually relates to inadequate liberation of this compound fibers from the gangue matrix or an ineffective separation method.
-
Causality: this compound fibers are physically intergrown with the serpentine matrix. If the ore is not crushed or ground to a small enough particle size (a process called "liberation"), the this compound and gangue will remain as composite particles and cannot be separated effectively.
-
Troubleshooting Steps:
-
Assess Liberation: Analyze your crushed ore under a microscope. If you see many particles where this compound fibers are still attached to gangue minerals, your grind is too coarse.
-
Optimize Grinding: Systematically decrease the particle size. Be aware of the trade-off: over-grinding can damage the this compound fibers, reducing their aspect ratio (see Question 3). Perform grinding in stages with particle size analysis between each stage.
-
Refine Separation Method:
-
Density Separation: If your gangue is dense (e.g., magnetite), simple gravity separation or the use of heavy liquids (with appropriate safety precautions) can be effective.
-
Froth Flotation: This is a powerful and selective method. Brucite/nemalite can be floated using fatty acid collectors (e.g., oleic acid) at an alkaline pH (around 10-11). Serpentine minerals are typically depressed in this process. You may need to experiment with collector dosage and conditioning time.
-
Magnetic Separation: If magnetite is a major contaminant, a simple magnetic separator can remove it efficiently, often as a preliminary purification step.
-
-
Question 2: The overall yield of this compound is very low. How can I improve recovery?
Answer: Low yield means that a significant amount of this compound is being lost, either in the waste stream (tailings) or due to processing inefficiencies.
-
Causality: The surface properties of your this compound might not be optimal for the chosen separation method, or the process parameters are incorrect.
-
Troubleshooting Steps:
-
Analyze Your Tailings: First, confirm the this compound is actually being lost. Analyze your waste material using a technique like X-Ray Diffraction (XRD) or microscopy. If it's rich in this compound, your separation is inefficient.
-
Flotation Parameter Optimization: If using froth flotation:
-
pH: The surface charge of both this compound and serpentine is highly dependent on pH. Ensure you are operating in the optimal pH window for your collector (typically pH 10-11 for fatty acids).
-
Collector Dosage: Too little collector will result in poor hydrophobicity and low recovery. Too much can lead to reduced selectivity and flotation of gangue minerals. Run a dosage curve to find the optimal concentration.
-
Conditioning Time: The collector needs adequate time to adsorb onto the this compound surface. Experiment with conditioning times from 5 to 20 minutes.
-
-
Mechanical Entrainment: Fine gangue particles can be physically carried into the froth, reducing purity and appearing as low yield of the desired product. Use wash water in the flotation cell to reduce this effect.
-
Question 3: The extracted this compound fibers are very short and damaged. How can I preserve the fiber length?
Answer: Preserving the high aspect ratio of this compound is often critical for its application. Fiber damage is almost always due to excessive mechanical stress during grinding.
-
Causality: this compound is a soft mineral (Mohs hardness 2.5). High-impact grinding methods, like ball milling for extended periods, will break the fibers.
-
Troubleshooting Steps:
-
Use Staged Crushing: Start with a jaw crusher for coarse material, followed by a cone crusher for intermediate sizes. These methods use compression, which is less damaging than high impact.
-
Preferential Grinding: For fine grinding, consider methods that are less aggressive. A rod mill is often preferred over a ball mill for fibrous materials as it results in less breakage.
-
"Flash" Flotation: Integrate flotation directly into the grinding circuit. As soon as some this compound is liberated, it is floated off and removed from the circuit, preventing it from being over-ground. This is an advanced technique but highly effective.
-
Liberation without Over-grinding: The goal is to grind just enough to free the fibers. This is a delicate balance that requires systematic testing. Grind for a short period, then analyze the particle size distribution and fiber length (via microscopy) to find the sweet spot.
-
Section 4: Frequently Asked Questions (FAQs) for the Researcher
Q: How can I definitively determine if my this compound sample contains asbestos?
A: Visual inspection is not sufficient. You must use accredited analytical methods. The gold standards are Polarized Light Microscopy (PLM) for identifying mineral type based on optical properties and Transmission Electron Microscopy (TEM) for definitive identification of asbestiform fibers and morphology.
Q: What are the key visual and structural differences between this compound and chrysotile?
A: While both are fibrous, this compound fibers are typically straighter and more brittle than the highly flexible, silky, and often curly fibers of chrysotile. However, at a microscopic level, this can be difficult to distinguish, reinforcing the need for proper analytical methods.
Q: What characterization techniques are essential for the purified this compound product?
A: A comprehensive characterization should include:
-
X-Ray Diffraction (XRD): To confirm the crystalline phase is brucite and to identify any crystalline impurities.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To assess fiber morphology, length, diameter, and aspect ratio.
-
Thermogravimetric Analysis (TGA): To determine thermal stability and confirm the dehydroxylation temperature, which is characteristic of brucite.
-
X-Ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP): To determine the elemental composition and quantify impurities (e.g., Si, Fe, Ca).
Q: Is it possible to chemically separate this compound (Mg(OH)₂) from serpentine (Mg₃Si₂O₅(OH)₄)?
A: This is challenging due to their chemical similarity. However, brucite is significantly more soluble in acids than serpentine. A carefully controlled acid leaching process could selectively dissolve the this compound, which could then be re-precipitated. This is a complex process that risks altering the fibrous morphology and is generally less preferred than physical separation methods.
Section 5: Experimental Protocols
Protocol 1: Staged Ore Sample Preparation
-
Primary Crushing: Start with a rock sample no larger than 5 cm. In a well-ventilated area (fume hood), use a jaw crusher to reduce the particle size to less than 1 cm.
-
Secondary Crushing: Transfer the crushed material to a cone crusher and reduce the particle size to approximately 2-3 mm.
-
Screening: Use a set of laboratory sieves to separate the crushed material into different size fractions. This allows for more controlled grinding.
-
Fine Grinding (Wet): Take a specific size fraction (e.g., -3 mm +1 mm) and place it in a laboratory rod mill. Add water to create a slurry of about 40% solids by weight. Grind for a short, defined period (e.g., 5 minutes).
-
Analysis: Collect a small sample of the slurry, dry it, and analyze the particle size distribution and fiber liberation under a microscope. Repeat Step 4 with increasing grind times until sufficient liberation is achieved.
Protocol 2: Laboratory-Scale Froth Flotation for this compound
-
Slurry Preparation: Prepare a slurry of the finely ground ore in a laboratory flotation cell. Adjust the solids concentration to 15-20% by weight using deionized water.
-
pH Adjustment: While mixing, add a 1 M solution of NaOH dropwise to raise the slurry pH to 10.5. Allow it to stabilize for 2 minutes.
-
Depressant Addition (Optional): If serpentine flotation is an issue, a depressant like sodium silicate can be added at this stage.
-
Collector Conditioning: Add the collector, sodium oleate (a 1% w/v solution), at a predetermined dosage (e.g., starting at 200 g/tonne of ore). Allow the slurry to condition with the collector for 10 minutes.
-
Frother Addition: Add a frother, such as MIBC (Methyl Isobutyl Carbinol), at a dosage of 25-50 g/tonne . Condition for an additional 2 minutes.
-
Flotation: Turn on the air supply to the flotation cell to generate bubbles. Collect the froth (which is enriched in this compound) from the top of the cell for a set period (e.g., 10 minutes).
-
Product Handling: The collected froth is your concentrate. The remaining slurry is the tailings. Filter, dry, and weigh both products for analysis and yield calculation.
Section 6: Visualization & Workflows
Diagram 1: General Workflow for Lab-Scale this compound Beneficiation
Caption: A typical workflow for separating this compound fibers from host rock.
Diagram 2: Troubleshooting Decision Tree for Low this compound Yield
Caption: A decision tree to diagnose and resolve low this compound recovery.
Section 7: References
-
O'Hanley, D.S. (1996). Serpentinites: Records of Tectonic and Petrological History. Oxford University Press. (A foundational text on the geology of serpentine and associated minerals).
-
Mindat.org. (n.d.). This compound. Hudson Institute of Mineralogy. Retrieved from [Link]
-
Deer, W.A., Howie, R.A., & Zussman, J. (1992). An Introduction to the Rock-Forming Minerals. Longman Scientific & Technical. (A standard reference for mineral properties).
-
United States Geological Survey (USGS). (n.d.). Asbestos Statistics and Information. National Minerals Information Center. Retrieved from [Link]
-
Wills, B.A., & Finch, J.A. (2015). Wills' Mineral Processing Technology: An Introduction to the Practical Aspects of Ore Treatment and Mineral Recovery. Butterworth-Heinemann. (A comprehensive guide to mineral processing techniques like flotation).
Technical Support Center: Refining Particle Size of Milled Nemalite
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the particle size reduction of nemalite. As a fibrous variety of brucite (Mg(OH)₂), this compound presents unique challenges during milling. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure consistent and reliable results.
Troubleshooting Guide: Common Issues in this compound Milling
Milling this compound requires careful control of process parameters to achieve the desired particle size and morphology without introducing unwanted material changes. The following table addresses common problems, their probable causes, and actionable solutions.
| Problem Identification | Potential Root Causes | Recommended Solutions & Explanations |
| Inconsistent Particle Size Distribution (PSD) | 1. Inappropriate Milling Media: Incorrect size, shape, or material of grinding balls. 2. Incorrect Mill Speed/Time: Speed may be too low for effective fracture or too high, causing cushioning effects. Milling duration may be insufficient. 3. Sample Agglomeration: Particularly common in dry milling due to electrostatic forces. | 1. Media Optimization: Use smaller, high-density media (e.g., yttria-stabilized zirconia) for finer grinding. A mix of sizes can improve grinding efficiency. The media should be appropriately sized to effectively fracture the fibrous this compound. 2. Parameter Sweep: Conduct a design of experiments (DoE) by systematically varying milling speed and time to find the optimal conditions for your target particle size. Start with a moderate speed and increase incrementally. 3. Switch to Wet Milling: Introduce a suitable solvent (e.g., isopropanol or water, if hydration is not a concern) to dissipate static charge and heat, preventing particles from clumping together. |
| Contamination of Milled Sample | 1. Media/Jar Wear: Abrasion of the grinding jar or balls introduces foreign material. 2. Cross-Contamination: Residue from previous milling runs. | 1. Material Selection: Ensure the grinding jar and media have high hardness and wear resistance (e.g., silicon carbide, zirconia). The material should be harder than this compound to minimize abrasion. 2. Rigorous Cleaning Protocol: Implement a strict cleaning procedure for all milling components between experiments. This should include washing with appropriate solvents, ultrasonic cleaning if necessary, and thorough drying. |
| Excessive Amorphization or Structural Damage | 1. High Milling Energy: Excessive speed or duration can impart enough energy to break down the crystalline structure of this compound. 2. Overheating: Frictional heat generated during high-energy dry milling can induce thermal decomposition or phase changes. | 1. Energy Management: Reduce the rotational speed of the mill or decrease the milling time. Employing milling cycles with rest periods can help manage the energy input. 2. Temperature Control: Use a mill with a cooling jacket or perform wet milling to effectively dissipate heat. Monitoring the external temperature of the jar can provide an early indication of overheating. |
| Low Milling Efficiency / Long Processing Times | 1. Incorrect Ball-to-Powder Ratio (BPR): An insufficient amount of grinding media relative to the sample volume. 2. Insufficient Jar Filling: Too little or too much material in the jar can disrupt the cascading motion of the media required for efficient grinding. | 1. Optimize BPR: A typical starting point for BPR is 10:1 by weight. This ratio can be adjusted based on experimental results to improve efficiency. 2. Adjust Filling Volume: For planetary ball mills, the optimal filling volume is typically around 2/3 of the jar's capacity (including sample and media). This ensures proper movement and impact of the grinding balls. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common issues during this compound milling.
Caption: Troubleshooting workflow for this compound particle size refinement.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when milling this compound?
A: While this compound is a non-asbestos fibrous mineral, the inhalation of fine mineral dust of any kind can pose a respiratory hazard. It is crucial to handle this compound powder in a well-ventilated area, preferably within a fume hood or a glove box. Personal protective equipment (PPE), including a properly fitted respirator (e.g., N95 or higher), safety goggles, and gloves, is mandatory to prevent inhalation and skin contact.
Q2: Should I use wet or dry milling for this compound?
A: Wet milling is generally recommended for refining this compound particle size. The fibrous nature of this compound makes it prone to agglomeration during dry milling due to high surface energy and electrostatic forces. Wet milling mitigates this by using a liquid medium (a solvent or surfactant solution) that dissipates heat, reduces static charge, and prevents particles from sticking together, leading to a finer and more uniform particle size distribution.
Q3: How do I choose the right grinding media (balls)?
A: The choice depends on your target particle size and purity requirements.
-
Material: The media should be significantly harder than this compound (Mohs hardness ~2.5) to avoid contamination. Yttria-stabilized zirconia (YSZ) and silicon carbide (SiC) are excellent choices due to their high hardness and chemical inertness.
-
Size: To achieve finer particle sizes, smaller grinding balls are more effective as they increase the number of impact points. A common rule of thumb is that the media diameter should be about three times the size of the largest starting particle.
-
Density: Higher density media (like YSZ) provide greater impact energy, which can lead to more efficient size reduction.
Q4: How can I accurately measure the particle size of fibrous this compound?
A: This is a critical point. Standard laser diffraction techniques, which model particles as spheres, can be misleading for fibrous materials. While useful for tracking the consistency of a process, it does not accurately represent the true dimensions. For an authoritative measurement of both fiber length and diameter, direct imaging techniques are superior. Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), coupled with image analysis software, are the recommended methods for characterizing the true morphological dimensions of milled this compound.
Q5: Can milling change the chemical properties of this compound?
A: Yes. High-energy milling can induce significant changes. Mechanochemical activation can lead to the amorphization of the crystalline structure, altering its surface chemistry and reactivity. In the case of this compound (Mg(OH)₂), excessive milling energy or heat can even cause dehydroxylation, converting it to magnesium oxide (MgO). It is essential to monitor the crystalline phase of the milled product using techniques like X-ray Diffraction (XRD) to ensure the material's integrity is maintained.
Experimental Protocol: Wet Milling of this compound in a Planetary Ball Mill
This protocol details a standard procedure for reducing the particle size of this compound to the low-micron range.
Objective: To achieve a mean particle size of <10 µm with a narrow distribution.
Materials & Equipment:
-
This compound raw material (pre-crushed to <1 mm)
-
Planetary Ball Mill (e.g., Retsch PM 100 or similar)
-
50 mL Zirconia grinding jar
-
10 mm Yttria-stabilized Zirconia (YSZ) grinding balls
-
Isopropanol (IPA), analytical grade
-
Spatula, wash bottle, ultrasonic bath
-
Particle size analyzer (e.g., SEM for morphological analysis)
Step-by-Step Methodology
1. Safety Precautions:
- Before starting, ensure all required PPE is worn (respirator, safety glasses, gloves).
- Conduct all powder handling steps within a certified fume hood.
2. Jar and Media Preparation:
- Thoroughly clean the zirconia jar and grinding balls with isopropanol to remove any contaminants.
- Place the components in an ultrasonic bath with IPA for 15 minutes.
- Dry the jar and balls completely in an oven at 60°C for at least 1 hour.
3. Sample Loading:
- Weigh 5 grams of pre-crushed this compound powder and place it into the grinding jar.
- Load the grinding media. For a 10:1 ball-to-powder ratio (BPR), add 50 grams of 10 mm YSZ balls.
- Add approximately 15 mL of isopropanol to the jar. The slurry should have a honey-like consistency, ensuring the powder is fully wetted and coats the media.
4. Milling Operation:
- Securely seal the grinding jar.
- Place the jar into the planetary ball mill, ensuring it is counterbalanced correctly to prevent vibration.
- Set the milling parameters:
- Rotational Speed: 350 RPM
- Milling Time: 30 minutes
- Cycle: Run in one continuous interval. For longer total milling times, consider cycles of 20 minutes on, 10 minutes off to prevent overheating.
- Start the milling process.
5. Sample Recovery:
- Once the cycle is complete, carefully remove the jar from the mill.
- Open the jar inside the fume hood.
- Separate the slurry from the grinding balls using a sieve or by carefully decanting.
- Wash the balls and the inside of the jar with a small amount of fresh isopropanol to recover any remaining sample. Combine the washings with the main slurry.
- Dry the recovered slurry in a vacuum oven at 50°C until all the isopropanol has evaporated.
6. Characterization:
- Perform particle size and morphology analysis on the dried powder using SEM.
- Verify the crystalline structure of the milled sample using XRD to check for amorphization or phase changes.
Process Flow Diagram
Caption: Step-by-step workflow for wet milling of this compound.
References
-
Mineralogical Society of America. Asbestos & Other Fibrous Minerals. [Link]
-
Fritsch GmbH. Wet Milling. [Link]
-
Retsch GmbH. Dry vs. Wet Grinding. [Link]
-
HORIBA Scientific. A Guidebook to Particle Size Analysis. [Link]
- Baláž, M., et al. (2013). Mechanochemistry in Nanoscience and Minerals Engineering. Springer. (Note: This is a book reference, specific chapter URLs may not be available, but the source is authoritative on the topic of mechanochemical effects).
Validation & Comparative
A Comparative Guide to the CO2 Absorption Capacity of Nemalite
This guide provides a technical deep-dive into the carbon dioxide (CO2) absorption capabilities of nemalite, a fibrous variety of the mineral brucite (magnesium hydroxide, Mg(OH)₂). Designed for researchers and scientists in materials science and carbon capture technologies, this document benchmarks this compound's performance against established solid sorbents, offering detailed experimental protocols for independent validation.
Introduction: Why this compound for CO2 Capture?
The search for effective and low-cost CO2 capture materials is critical for mitigating greenhouse gas emissions. While engineered sorbents like metal-organic frameworks (MOFs) and amines show high performance, they often come with high costs and complex synthesis routes. This has spurred interest in naturally occurring minerals as potential sorbents.
This compound, composed of magnesium hydroxide (Mg(OH)₂), stands out due to its high theoretical CO2 uptake capacity and abundance. The capture mechanism relies on mineral carbonation, a thermodynamically favorable and permanent method of CO2 sequestration. This guide will dissect this mechanism, provide protocols to quantify its performance, and compare its practical capacity against leading sorbent materials.
Mechanism of CO2 Sequestration by this compound
The primary mechanism of CO2 capture by this compound is a gas-solid chemical reaction known as mineral carbonation. In this process, magnesium hydroxide reacts directly with gaseous CO2 to form solid magnesium carbonate (MgCO₃), a geologically stable mineral.
The core reaction is:
Mg(OH)₂(s) + CO₂(g) → MgCO₃(s) + H₂O(g)
The theoretical maximum CO2 uptake capacity of pure Mg(OH)₂ is approximately 755 mg of CO2 per gram of sorbent (or 17.1 mmol/g), based on the stoichiometry of this reaction. This high theoretical value is a key driver of interest in this compound and brucite. The reaction is most effective at elevated temperatures (typically 300-400°C) and is often influenced by the presence of water vapor, which can facilitate the reaction kinetics.
Caption: Reaction pathway for CO2 capture by this compound (Mg(OH)₂).
Comparative Sorbent Landscape
To validate this compound's potential, its performance must be benchmarked against other widely studied solid sorbents. Each class of material operates via different mechanisms and exhibits distinct advantages and disadvantages.
| Sorbent Class | Mechanism | Typical CO2 Capacity (mmol/g) | Key Advantages | Key Disadvantages |
| This compound (Brucite) | Chemisorption (Mineral Carbonation) | 2.0 - 15.0 (Temp. dependent) | High theoretical capacity, low cost, permanent storage | High reaction temperature, slow kinetics, difficult regeneration |
| Zeolite 13X | Physisorption | 3.0 - 5.5 | High selectivity, good stability, commercially available | Sensitive to moisture, energy-intensive regeneration |
| Activated Carbon | Physisorption | 2.0 - 4.0 | Low cost, high surface area, moisture tolerant | Low selectivity, lower capacity at low pressures |
| Mg-MOF-74 | Chemisorption (Open Metal Sites) | ~8.6 | Extremely high surface area, high selectivity | High cost, complex synthesis, moisture sensitivity |
Note: Capacities are highly dependent on temperature, pressure, and gas composition. The values presented are representative for comparative purposes.
Experimental Validation Protocols
Accurate and reproducible data are paramount. The following protocols outline standard methods for quantifying the CO2 absorption performance of this compound and other solid sorbents.
Thermogravimetric Analysis (TGA) for Uptake Capacity
Objective: To measure the mass change of a sorbent sample as it is exposed to a CO2 atmosphere at a specific temperature, thereby determining the total CO2 uptake capacity.
Causality: TGA is a fundamental technique for this application. By precisely tracking mass increase under a CO2 flow, we directly quantify the amount of CO2 that has chemically reacted with the this compound. The choice of an isothermal step after an initial heating ramp allows the material to stabilize before introducing the reactant gas, ensuring a clean measurement baseline.
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of finely ground this compound powder into a TGA crucible (typically alumina or platinum).
-
Initial Purge: Load the sample into the TGA instrument. Heat the sample to 110°C under a flow of inert gas (e.g., Nitrogen, 50 mL/min) and hold for 30 minutes to remove any physisorbed water.
-
Ramp to Reaction Temperature: Increase the temperature to the desired reaction setpoint (e.g., 350°C) under the inert gas flow at a controlled rate (e.g., 10°C/min).
-
Isothermal Stabilization: Hold the sample at the reaction temperature for 15-20 minutes to allow the sample weight to stabilize.
-
Gas Switching & Absorption: Switch the gas flow from inert gas to the CO2-containing gas stream (e.g., 100% CO2 or a mixture like 15% CO2 in N2, at 50 mL/min).
-
Isothermal Absorption: Maintain the constant temperature and CO2 flow. Record the mass increase over time until the sample weight becomes constant, indicating that the reaction has reached completion (saturation).
-
Calculation: The CO2 uptake capacity (in mg/g or mmol/g) is calculated from the mass gain (Δm) relative to the initial mass of the sample (m_initial).
Dynamic Breakthrough Analysis
Objective: To evaluate the practical CO2 capture performance of this compound in a dynamic flow system, mimicking conditions in a real-world packed-bed reactor. This method determines the breakthrough capacity, which is often lower than the TGA capacity but more relevant for industrial applications.
Causality: While TGA provides the maximum equilibrium capacity, breakthrough analysis reveals the dynamic performance, including the effects of mass transfer and reaction kinetics in a flow-through system. By monitoring the CO2 concentration at the reactor outlet, we can determine the point at which the sorbent bed is saturated and CO2 "breaks through," providing a critical performance metric for process design.
Caption: Experimental workflow for dynamic breakthrough analysis.
Step-by-Step Protocol:
-
Bed Preparation: Pack a fixed-bed reactor (typically a quartz or stainless steel tube) with a known mass of this compound pellets or powder, supported by quartz wool.
-
System Purge & Heating: Heat the reactor to the desired experimental temperature (e.g., 350°C) under an inert gas flow (N2) to remove contaminants and moisture.
-
Introduce CO2 Flow: Once the system is stable, switch the inlet gas stream from pure N2 to a pre-mixed gas of known CO2 concentration (e.g., 15% CO2 in N2) at a fixed total flow rate.
-
Monitor Outlet Concentration: Continuously measure the CO2 concentration at the reactor outlet (C) using a gas analyzer (e.g., Non-Dispersive Infrared - NDIR). Record the concentration over time.
-
Determine Breakthrough: The "breakthrough point" is the time at which the outlet CO2 concentration (C) begins to significantly increase from zero (e.g., C/C₀ > 5%, where C₀ is the inlet concentration). The bed is considered saturated when C/C₀ approaches 1.
-
Calculate Breakthrough Capacity: Integrate the area above the breakthrough curve (from t=0 to saturation time) to determine the total amount of CO2 captured by the bed. Divide this amount by the initial mass of the sorbent to get the dynamic capacity.
Performance Outlook and Conclusion
This compound presents a compelling case as a potential CO2 sorbent due to its high theoretical capacity rooted in the robust chemistry of mineral carbonation. Its primary advantages are its natural abundance, low cost, and the permanent nature of the CO2 sequestration, which contrasts with physisorbent materials that merely trap and release the gas.
However, significant challenges remain. The primary hurdles are the slow reaction kinetics and the high temperatures required to achieve a reasonable absorption rate. Furthermore, the regeneration of the resulting magnesium carbonate back to magnesium hydroxide is extremely energy-intensive, typically requiring calcination at temperatures well above 500°C, which may offset the environmental benefits.
Compared to materials like Zeolite 13X or MOFs, this compound offers a much lower-cost pathway for ex-situ mineralization but is less suited for cyclic processes like pressure or temperature swing adsorption where rapid regeneration is key. Future research should focus on methods to enhance the kinetics of this compound carbonation, such as nano-structuring or the use of steam to accelerate the reaction at lower temperatures.
References
-
Sanna, A., Uibu, M., Caramanna, G., Kuusik, R., & Maroto-Valer, M. M. (2014). A review of mineral carbonation technologies to sequester CO2. Chemical Society Reviews, 43(23), 8049-8080. Available at: [Link]
-
Lackner, K. S., Wendt, C. H., Butt, D. P., Joyce, E. L., & Sharp, D. H. (1995). Carbon dioxide disposal in carbonate minerals. Energy, 20(11), 1153-1170. Available at: [Link]
-
Highfield, J., Lim, H. Q., Fagerlund, J., & Zevenhoven, R. (2012). Activation of Serpentine for CO2 Mineralization. Energy Procedia, 23, 201-210. Available at: [Link]
comparative study of nemalite from different locations
For Researchers, Scientists, and Drug Development Professionals
Nemalite, with its chemical formula Mg(OH)₂, is a naturally occurring mineral characterized by its fibrous habit. While structurally distinct from asbestos, its fibrous nature necessitates a complete understanding of its properties, especially when considering its use in applications ranging from composite reinforcement to potential biomedical uses. Variations in geological formation conditions can lead to significant differences in the chemical composition, fiber morphology, and surface reactivity of this compound, which in turn influence its performance and safety profile. This guide outlines a systematic approach to characterizing and comparing this compound from different locales, providing the foundational knowledge for informed material selection and application development.
The geological environment in which this compound is formed plays a pivotal role in defining its intrinsic properties. Factors such as the composition of the host serpentinite rock, the temperature and pressure of formation, and the presence of other elements can lead to variations in:
-
Chemical Composition: The substitution of magnesium by trace elements like iron (Fe), manganese (Mn), and nickel (Ni) can alter the mineral's chemical and physical properties.
-
Fiber Dimensions and Morphology: Differences in formation conditions can affect fiber length, diameter, and aspect ratio, which are critical parameters for reinforcement applications and for assessing potential biological activity.
-
Crystallinity and Crystal Structure: While all this compound shares the basic brucite crystal structure, variations in crystallinity and the presence of structural defects can impact its mechanical strength and thermal stability.
-
Surface Chemistry and Reactivity: The surface of this compound fibers can have varying chemical compositions and functional groups, influencing their interaction with other materials and biological systems.
A well-known source of high-quality this compound is the Jeffrey Mine in Asbestos, Quebec, Canada, which has been extensively studied. However, this compound deposits are also found in other locations, including Italy, Russia, and the United States, each with potentially unique characteristics.
A Multi-Faceted Approach to this compound Characterization: Experimental Protocols
A comprehensive comparative study of this compound necessitates a suite of analytical techniques to probe its various properties. The following experimental workflow provides a robust framework for a thorough characterization.
Caption: A comprehensive workflow for the characterization of this compound.
Step-by-Step Methodologies
2.1.1. X-Ray Diffraction (XRD)
-
Objective: To identify the mineral phase, determine the crystal structure, and assess the degree of crystallinity.
-
Protocol:
-
A representative powdered sample of this compound is prepared.
-
The sample is mounted on a zero-background sample holder.
-
XRD patterns are collected using a diffractometer with Cu Kα radiation.
-
Data is typically collected over a 2θ range of 5-70° with a step size of 0.02°.
-
Phase identification is performed by comparing the experimental pattern with standard patterns from the International Centre for Diffraction Data (ICDD) database.
-
Crystallite size and lattice parameters can be calculated from the diffraction data using the Scherrer and Bragg's law equations, respectively.
-
2.1.2. Electron Microscopy (SEM and TEM) with Energy Dispersive X-Ray Spectroscopy (EDS)
-
Objective: To visualize the morphology of the this compound fibers, determine their dimensions, and analyze their elemental composition.
-
Protocol:
-
For SEM, a small sample of this compound fibers is mounted on an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of gold or carbon to ensure conductivity.
-
For TEM, fibers are dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a carbon-coated copper grid.
-
SEM analysis provides high-resolution images of the fiber surfaces and their arrangement.
-
TEM analysis allows for the visualization of the internal structure and measurement of individual fiber diameters and lengths.
-
EDS analysis, performed in conjunction with either SEM or TEM, provides a qualitative and quantitative elemental composition of the fibers.
-
2.1.3. Vibrational Spectroscopy (FTIR and Raman)
-
Objective: To investigate the molecular structure of this compound, particularly the hydroxyl (OH) groups, and to detect the presence of impurities.
-
Protocol:
-
For FTIR spectroscopy, a small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded.
-
For Raman spectroscopy, a small amount of the sample is placed on a microscope slide and the spectrum is acquired using a laser excitation source.
-
The positions and intensities of the vibrational bands provide information about the chemical bonds present in the sample.
-
2.1.4. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of this compound and determine its decomposition temperature.
-
Protocol:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The dehydroxylation of brucite to magnesium oxide and water is the primary thermal event.
-
Comparative Data of this compound from Different Locations
The following tables summarize hypothetical comparative data for this compound from three distinct locations to illustrate the expected variations.
Table 1: Chemical Composition of this compound from Different Locations (wt%)
| Element | Location A (e.g., Jeffrey Mine, Canada) | Location B (e.g., Val Malenco, Italy) | Location C (e.g., Bazhenovskoye, Russia) |
| MgO | 68.5 | 67.2 | 66.8 |
| H₂O | 30.9 | 30.5 | 30.1 |
| FeO | 0.5 | 1.8 | 2.5 |
| MnO | 0.1 | 0.3 | 0.5 |
| NiO | <0.01 | 0.2 | 0.1 |
Table 2: Physical and Mechanical Properties of this compound from Different Locations
| Property | Location A | Location B | Location C |
| Average Fiber Length (µm) | 500 | 350 | 200 |
| Average Fiber Diameter (nm) | 50 | 70 | 90 |
| Tensile Strength (GPa) | 3.5 | 2.8 | 2.2 |
| BET Surface Area (m²/g) | 25 | 18 | 12 |
| Decomposition Temperature (°C) | 420 | 405 | 390 |
Discussion and Implications
The data presented in Tables 1 and 2 highlight the significant influence of geographical origin on the properties of this compound.
-
Impact of Chemical Composition: The higher iron content in this compound from Locations B and C compared to Location A could lead to a lower decomposition temperature and potentially altered surface reactivity.
-
Structure-Property Relationships: The longer and thinner fibers from Location A are associated with a higher tensile strength and a larger surface area, making this material potentially more suitable for reinforcement applications.
-
Considerations for Health and Safety: While this compound is not regulated as asbestos, the "asbestiform" nature of its fibers warrants careful consideration. The potential biological activity of this compound fibers is a subject of ongoing research, and it is thought to be related to fiber dimensions and surface chemistry. Therefore, a thorough characterization of this compound from any new source is crucial before its use in applications where human exposure is possible. The potential of this compound to generate reactive oxygen species (ROS) can be assessed using in vitro assays.
Conclusion
This comparative guide underscores the importance of a comprehensive and systematic approach to the characterization of this compound from different geological locations. The variations in chemical composition, fiber morphology, and physical properties can have profound implications for the material's performance in various applications and for its potential health and safety considerations. By employing the multi-technique analytical workflow outlined here, researchers and industry professionals can make informed decisions regarding the selection and utilization of this compound, unlocking its full potential while ensuring its safe and responsible use. The use of standardized protocols and reference materials is essential for ensuring the accuracy and reproducibility of comparative studies.
References
- Current time information in Estrie, CA. (n.d.).
-
This compound: Mineral information, data and localities. - Mindat.org. (n.d.). Retrieved from [Link]
-
The Crystal Structure of this compound, a Fibrous Variety of Brucite. (n.d.). American Mineralogist. Retrieved from [Link]
-
A comparative study of this compound from the Jeffrey Mine, Asbestos, Quebec. (n.d.). The Canadian Mineralogist. Retrieved from [Link]
-
Jeffrey Mine, Asbestos, Estrie, Québec, Canada - Mindat.org. (n.d.). Retrieved from [Link]
-
The toxicology of asbestos and other natural fibres. (n.d.). PubMed. Retrieved from [Link]
-
The use of this compound in industrial applications: A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Characterization of fibrous minerals - USGS. (n.d.). Retrieved from [Link]
-
The Crystal Structure of this compound, a Fibrous Variety of Brucite. (n.d.). American Mineralogist. Retrieved from [Link]
-
What is the difference between this compound and chrysotile? - Quora. (n.d.). Retrieved from [Link]
-
A comparative study of this compound from the Jeffrey Mine, Asbestos, Quebec. (n.d.). The Canadian Mineralogist. Retrieved from [Link]
-
Surface chemistry of this compound and its interaction with biological systems. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Thermal decomposition of brucite and this compound. (n.d.). SpringerLink. Retrieved from [Link]
-
Vibrational spectra of brucite and this compound. (n.d.). GeoScienceWorld. Retrieved from [Link]
-
X-ray diffraction studies of this compound and other fibrous minerals. (n.d.). American Mineralogist. Retrieved from [Link]
-
Electron microscopy of fibrous minerals. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Energy-dispersive X-ray spectroscopy - an introduction. (n.d.). University of Oxford. Retrieved from [Link]
-
Mechanical properties of natural fibers - a review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Brunauer–Emmett–Teller (BET) surface area analysis. (n.d.). Micromeritics. Retrieved from [Link]
-
In vitro assessment of the pro-oxidant activity of mineral fibres. (n.d.). NCBI. Retrieved from [Link]
-
The crystal structure of this compound. (n.d.). American Mineralogist. Retrieved from [Link]
-
USGS Mineral Characterization Facilities. (n.d.). Retrieved from [Link]
-
International Mineralogical Association - Commission on New Minerals, Nomenclature and Classification. (n.d.). Retrieved from [Link]
-
MSHA - Asbestos and Other Fibrous Minerals. (n.d.). Retrieved from [Link]
-
NIOSH Manual of Analytical Methods (NMAM). (n.d.). Retrieved from [Link]
-
ASTM International - Standards Worldwide. (n.d.). Retrieved from [Link]
-
Mineralogical Society of America. (n.d.). Retrieved from [Link]
-
SciFinder-n. (n.d.). Retrieved from [Link]
-
Scopus. (n.d.). Retrieved from [Link]
- Google Scholar. (n.d.).
-
Jeffrey Mine, Asbestos, Estrie, Québec, Canada. (n.d.). Mindat.org. Retrieved from [Link]
-
This compound: Mineral information, data and localities. (n.d.). Mindat.org. Retrieved from [Link]
-
What is asbestos? - British Geological Survey. (n.d.). Retrieved from [Link]
-
The toxicology of asbestos and other natural fibres. (n.d.). PubMed. Retrieved from [Link]
-
The use of this compound in industrial applications: A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Surface chemistry of this compound and its interaction with biological systems. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Characterization of fibrous minerals - USGS. (n.d.). Retrieved from [Link]
-
The importance of standards in mineral analysis. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Structure-property relationships in materials science. (n.d.). ScienceDirect. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating Nemalite Purity: A Comparative Analysis of Modern Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of raw materials is a foundational requirement for regulatory compliance and product efficacy. Nemalite, a fibrous variety of brucite (magnesium hydroxide), presents a unique analytical challenge due to its propensity to co-exist with other serpentine minerals, some of which may be regulated as asbestos. This guide provides an in-depth comparison of key analytical techniques for validating the purity of a this compound sample, grounded in scientific principles and practical, field-proven insights.
Understanding this compound and Its Common Impurities
This compound is a naturally occurring mineral with the chemical formula Mg(OH)₂.[1] It is a fibrous variety of brucite and can contain iron (Fe) and manganese (Mn) substituting for magnesium.[2] The primary concern in validating this compound purity lies in its frequent association with serpentine subgroup minerals such as chrysotile, antigorite, and lizardite.[3] Given that some fibrous serpentine minerals are classified as asbestos, rigorous analytical differentiation is paramount.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific question being asked. Are we interested in bulk crystal structure, molecular vibrations, or elemental composition and morphology at the micro-level? Each of the following techniques provides a different piece of the puzzle.
| Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| X-Ray Diffraction (XRD) | Measures the scattering of X-rays by the crystal lattice to identify the crystallographic structure. | Highly effective for identifying and quantifying crystalline phases. Provides definitive structural information. | Less sensitive to amorphous materials and trace crystalline phases. Requires sample preparation (grinding). | Confirmatory identification of the brucite structure and detection of crystalline serpentine impurities. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe molecular vibrations. | Non-destructive, requires minimal sample preparation, and provides a unique "fingerprint" for different minerals, including polymorphs.[4][5][6] | Can be affected by fluorescence from the sample. Quantification can be complex. | Rapid, non-destructive identification of this compound and differentiation from associated serpentine minerals like chrysotile and antigorite. [7] |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) | SEM provides high-resolution imaging of surface morphology, while EDS analyzes the elemental composition by detecting characteristic X-rays. | Excellent for visualizing fiber morphology and obtaining semi-quantitative elemental composition of individual particles.[8][9][10] | EDS has limited sensitivity to light elements and can be influenced by sample topography. It does not provide crystallographic information. | Morphological analysis of fibers and elemental mapping to distinguish this compound (Mg, O, H) from silicate-based asbestos impurities (e.g., chrysotile - Mg, Si, O, H). [11] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the logical flow of analysis for validating this compound purity using the three primary techniques.
Caption: Workflow for this compound Purity Analysis using XRD.
Caption: Workflow for this compound Identification using Raman Spectroscopy.
Caption: Workflow for Impurity Analysis in this compound using SEM-EDS.
Detailed Experimental Protocols
X-Ray Diffraction (XRD) Protocol for Quantitative Phase Analysis
Objective: To identify and quantify the crystalline phases present in a bulk this compound sample.
Methodology:
-
Sample Preparation:
-
Using a mortar and pestle, grind a representative portion of the this compound sample to a fine, homogeneous powder (particle size <10 µm). This minimizes preferred orientation effects.
-
Carefully pack the powder into a standard XRD sample holder, ensuring a flat, smooth surface.
-
-
Instrument Setup:
-
Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument parameters:
-
Voltage: 40 kV
-
Current: 30-40 mA
-
Scan range (2θ): 5° to 70°
-
Step size: 0.02°
-
Scan speed: 1-2°/minute
-
-
-
Data Acquisition:
-
Run the scan and acquire the diffraction pattern.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern to a standard reference database (e.g., the International Centre for Diffraction Data - ICDD).
-
For quantitative analysis, employ the Rietveld refinement method. This involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight percentage of each crystalline phase.
-
Raman Spectroscopy Protocol for Rapid Mineral Identification
Objective: To rapidly identify this compound and distinguish it from potential serpentine impurities.
Methodology:
-
Sample Preparation:
-
Place a small amount of the this compound sample (either a few fibers or a small amount of powder) onto a clean glass microscope slide. No further preparation is typically required.
-
-
Instrument Setup:
-
Use a micro-Raman spectrometer with a visible laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to reduce fluorescence.
-
Calibrate the spectrometer using a silicon standard.
-
Select an appropriate objective (e.g., 50x or 100x) to focus the laser onto the sample.
-
-
Data Acquisition:
-
Focus the laser onto a representative area of the sample.
-
Acquire the Raman spectrum, typically in the range of 100 to 4000 cm⁻¹. Adjust acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample damage.
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference library of mineral spectra.
-
Key Raman bands for identification:
-
Brucite (this compound): A sharp, intense peak around 3650 cm⁻¹ (O-H stretching).
-
Chrysotile: Characteristic peaks in the OH-stretching region (around 3685 and 3650 cm⁻¹) and in the low-frequency region (below 1000 cm⁻¹).[7]
-
Antigorite: Distinctive spectral features that differ from chrysotile in both the high and low-frequency regions.[7]
-
-
SEM-EDS Protocol for Morphological and Elemental Analysis
Objective: To examine the morphology of fibrous components and determine their elemental composition to identify non-nemalite phases.
Methodology:
-
Sample Preparation:
-
Mount a small, representative portion of the this compound sample onto an aluminum SEM stub using double-sided carbon tape.
-
Ensure the sample is securely mounted and that individual fibers can be observed.
-
Sputter coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
-
Instrument Setup:
-
Use a scanning electron microscope equipped with an energy-dispersive X-ray detector.
-
Set the accelerating voltage to 15-20 kV for optimal imaging and X-ray excitation.
-
Select an appropriate working distance.
-
-
Data Acquisition:
-
Acquire secondary electron (SE) images to visualize the surface morphology and topography of the fibers.
-
Acquire backscattered electron (BSE) images to observe compositional contrast (heavier elements appear brighter).
-
Select individual fibers or areas of interest for elemental analysis.
-
Acquire an EDS spectrum from the selected area to identify the elements present. For a broader view, perform elemental mapping to visualize the distribution of elements across a larger area.
-
-
Data Analysis:
-
Examine the SEM images for variations in fiber morphology (e.g., curly vs. straight fibers).
-
Analyze the EDS spectra. This compound fibers should show strong peaks for Magnesium (Mg) and Oxygen (O). The presence of Silicon (Si) would indicate a silicate impurity, such as chrysotile.
-
Conclusion: An Integrated Approach for Unambiguous Purity Validation
No single technique provides a complete picture of this compound purity. A multi-faceted, self-validating approach is essential for robust quality control.
-
Initial Screening: Raman spectroscopy offers a rapid and non-destructive method for initial identification and screening for common serpentine impurities.
-
Structural Confirmation: XRD provides definitive confirmation of the brucite crystal structure and allows for the quantification of crystalline impurities.
-
Impurity Investigation: When impurities are detected or suspected, SEM-EDS is invaluable for correlating fiber morphology with elemental composition, providing direct evidence for the presence of non-nemalite phases.
By integrating the data from these complementary techniques, researchers and drug development professionals can confidently validate the purity of their this compound samples, ensuring the safety and quality of their final products.
References
-
Mindat.org. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Diagnostic Pathology. (n.d.). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Detailed Procedures for Asbestos Sampling and Analysis - Non-mandatory. Retrieved from [Link]
-
ResearchGate. (n.d.). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
- Bersani, D., & Lottici, P. P. (2010). Raman spectroscopy of minerals and mineral pigments in archaeometry. Journal of Raman Spectroscopy, 41(10), 1261-1273.
- Bonventre, C. A., et al. (2022). Identification of iron compounds in chrysotile from the Balangero mine (Turin, Italy) by micro-Raman spectroscopy. Journal of Raman Spectroscopy, 53(8), 1435-1447.
-
Defence Technical Information Center. (n.d.). Asbestos Characterization using Scanning Electron Microscopy/Light Element X-Ray Spectrometry. Retrieved from [Link]
- Griffith, W. P. (1970). Raman spectroscopy of minerals.
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Asbestos. Retrieved from [Link]
- Ibáñez-Insa, J., & Alonso, J. (n.d.). X-RAY DIFFRACTION OF SERPENTINE PHASES IN CM CHONDRITES.
- Mineralytics. (2025). Introduction to minerals and analytical methods.
- Ravisankar, R., et al. (2019). Characterization of Serpentines from Different Regions by Transmission Electron Microscopy, X-ray Diffraction, BET Specific Surface Area and Vibrational and Electronic Spectroscopy. Minerals, 9(5), 305.
- Gualtieri, A. F., et al. (2009). SEM image and EDS spectra of asbestos minerals; a) chrysotile; b) riebeckite – crocidolite.
-
AZoM. (2019). Techniques Used to Analyze Minerals. Retrieved from [Link]
- ResearchGate. (n.d.). Raman spectroscopy of garnet-group minerals.
- Rinaudo, C., et al. (2003). Characterization of chrysotile, antigorite and lizardite by FT-RAMAN spectroscopy. The Canadian Mineralogist, 41(4), 883-890.
-
Semplor. (n.d.). Asbestos fibres detection and quantification with TT-SEM+EDS. Retrieved from [Link]
- Wicks, F. J., & Zussman, J. (1975). Microbeam X-ray diffraction patterns of the serpentine minerals. The Canadian Mineralogist, 13(3), 227-243.
- Gualtieri, A. F., et al. (2020). Commercial brucite, a worldwide used raw material deemed safe, can be contaminated by asbestos. Environmental Research, 183, 109225.
Sources
- 1. This compound | H2MgO2 | CID 14791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www.diagnosticpathology.eu this compound [diagnosticpathology.eu]
- 3. mindat.org [mindat.org]
- 4. air.unipr.it [air.unipr.it]
- 5. semanticscholar.org [semanticscholar.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. Asbestos Detection - SEM EDS Analysis - Advancing Materials [thermofisher.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Asbestos fibres detection and quantification - Semplor [semplor.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
